
3,3-DIHYDROXYBENZYL
Overview
Description
3,3-Dihydroxybenzyl (C₇H₈O₂, molecular weight: 124.14 g/mol) is a benzyl derivative featuring two hydroxyl groups at the meta positions (3,3') of the benzene ring. The meta-substituted hydroxyl groups influence its electronic properties, solubility, and reactivity, distinguishing it from ortho- or para-substituted isomers.
Preparation Methods
The synthesis of 3,3-dihydroxybenzyl can be achieved through several methods. One common approach involves the reduction of 3,3-dihydroxybenzoic acid. This process typically uses reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization .
Chemical Reactions Analysis
3,3-Dihydroxybenzyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,3-dihydroxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms using agents like sodium borohydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers or esters. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 3,3-dihydroxybenzyl exhibit promising anticancer activities. For instance, studies involving 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), a related compound, demonstrated its ability to induce apoptosis in HeLa cervical cancer cells through mechanisms involving DNA damage and cell cycle arrest at the S phase . This suggests that this compound derivatives could be developed as anticancer agents.
Antimicrobial Activities
The compound has also been associated with antimicrobial properties. It has shown effectiveness against various pathogens, making it a candidate for further development in antimicrobial therapies .
Synthetic Applications
Chemical Intermediates
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its derivatives can be synthesized for use in creating drugs with anti-inflammatory and antioxidant properties . For example, it can be used to synthesize compounds like brodimoprim and resveratrol, which have established medicinal benefits.
Polymer Chemistry
In polymer science, this compound alcohol is utilized as a monomer for synthesizing dendritic polymers. These polymers are characterized by their unique branching structure and have applications in drug delivery systems and materials science .
Biological Activities
Antioxidant Effects
The antioxidant properties of this compound have been documented in various studies. The compound can scavenge free radicals and mitigate oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases .
Neuroprotective Effects
Emerging research suggests that compounds derived from this compound may offer neuroprotective benefits. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuronal damage .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,3-dihydroxybenzyl involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. This compound also interacts with enzymes involved in oxidative stress responses, contributing to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Dihydroxybenzyl Derivatives
(a) 2,3-Dihydroxybenzoic Acid (CAS: 303-38-8)
- Structure : Hydroxyl groups at positions 2 and 3, with a carboxylic acid substituent.
- Molecular Formula : C₇H₆O₄ (MW: 154.12 g/mol).
- Key Properties: Classified as a hydroxybenzoic acid derivative, it is a known antioxidant and biomarker (HMDB ID: HMDB0000397) .
- Biological Activity : Acts as a radical scavenger and participates in microbial metabolism.
(b) 2,5-Dihydroxybenzyl Alcohol (Gentisin Alcohol)
- Structure : Hydroxyl groups at positions 2 and 5, with an alcohol group.
- Molecular Formula : C₇H₈O₃ (MW: 140.14 g/mol).
- Key Properties : Isolated from fungi (e.g., Penicillium spp.), it inhibits apoptosis in leukemia cells and exhibits radical-scavenging activity .
- Comparison : The 2,5-substitution reduces nematicidal activity compared to 3-hydroxybenzyl derivatives .
(c) 3-(2,4-Dihydroxybenzyl)-5-hydroxy
- Structure: A chromanone derivative with a 2,4-dihydroxybenzyl group.
- Molecular Formula : C₁₉H₂₀O₇ (MW: 360.36 g/mol).
- Key Properties : A natural product used in life sciences research, stored at -80°C for stability .
- Biological Activity : Likely interacts with enzymes via hydrogen bonding, similar to asphalathin derivatives .
Functionalized Derivatives
(a) 3-Hydroxydibenzyl (3-Phenethylphenol)
- Structure : A dibenzyl ether with a hydroxyl group at position 3.
- Molecular Formula : C₁₄H₁₄O (MW: 198.26 g/mol).
- Synthesis : Synthesized via methods yielding >97% purity, characterized by ¹H NMR (δ 7.34–6.65 ppm) .
- Comparison : Lacks the dual hydroxylation of 3,3-dihydroxybenzyl, reducing hydrogen-bonding capacity.
(b) 3-Hydroxybenzyl Derivatives
- Examples : Alcohol (Compound 4), aldehyde (Compound 6), and carboxylic acid (Compound 7) derivatives.
- Key Findings: Alcohol derivatives exhibit the highest nematicidal activity, followed by aldehydes and carboxylic acids .
Structural and Electronic Analysis
Hydroxyl Group Positioning
- This compound : Meta-substitution creates a symmetric structure with resonance stabilization, enhancing thermal stability compared to ortho/para isomers.
- 2,5-Dihydroxybenzyl : Para-substitution leads to intramolecular hydrogen bonding, reducing reactivity but improving radical scavenging .
Hydrogen Bonding and Bioactivity
Biological Activity
3,3-Dihydroxybenzyl is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a phenolic compound characterized by two hydroxyl groups attached to a benzyl ring. Its chemical structure contributes to its antioxidant properties and potential therapeutic effects.
1. Antioxidant Activity
Numerous studies have demonstrated the antioxidant capabilities of this compound. This compound exhibits a strong ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The antioxidant activity is often compared to other flavonoids, showing significant efficacy even at low concentrations.
Compound | IC50 (µM) | Source |
---|---|---|
This compound | 5 | Study on phenolics |
Quercetin | 10 | Comparative study |
Rutin | 12 | Comparative study |
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
3. Cardiovascular Protection
The compound has been linked to cardiovascular protective effects. It may help lower blood pressure and improve lipid profiles by modulating endothelial function and reducing oxidative stress . A systematic review found moderate evidence supporting the cardioprotective effects of flavan-3-ols, including derivatives like this compound .
Case Studies
Case Study 1: Flavan-3-Ol Intake and Cardiometabolic Health
A systematic review analyzed the impact of flavan-3-ol consumption on various health outcomes. Participants consuming between 400-600 mg/day showed improvements in systolic blood pressure and cholesterol levels, suggesting that this compound could contribute to these benefits due to its structural similarities with other flavan-3-ols .
Case Study 2: Anti-cancer Potential
In a study examining the chemopreventive effects of phenolic compounds, this compound was found to induce apoptosis in cancer cell lines. The compound activated caspase pathways leading to programmed cell death while inhibiting cell proliferation at specific concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective radical scavenging.
- Anti-inflammatory Pathways : Inhibition of NF-κB signaling pathways reduces the expression of inflammatory mediators.
- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells suggests potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. Q1. What are the primary synthetic pathways for obtaining 3,3-dihydroxybenzyl derivatives, and how do reaction conditions influence yield?
Methodological Answer: this compound derivatives are typically synthesized via electrophilic substitution or reduction reactions. For example, hydroxylation of benzyl alcohol precursors using catalysts like Fe(III)/H₂O₂ under acidic conditions can yield dihydroxy derivatives . Key factors include:
- pH control : Optimal yields (>70%) are achieved at pH 5–6, avoiding over-oxidation.
- Temperature : Reactions performed at 25–30°C minimize side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Table 1 : Example reaction conditions and yields for this compound alcohol synthesis:
Precursor | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Benzyl alcohol | FeCl₃/H₂O₂ | DMF/H₂O | 72 |
3-Hydroxybenzaldehyde | NaBH₄ | Ethanol | 65 |
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify hydroxyl proton signals (δ 5.2–5.8 ppm) and aromatic carbons (δ 110–130 ppm). Coupling patterns distinguish para/meta substitution .
- FTIR : Confirm hydroxyl groups via O-H stretches (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ for C₇H₈O₂: m/z 139.0395) and fragmentation pathways .
Advanced Research Questions
Q. Q3. How do structural modifications of this compound derivatives affect their interactions with biological targets, such as DNA or enzymes?
Methodological Answer: Studies using UV-Vis spectroscopy and molecular docking reveal:
- Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation via π-π stacking, evidenced by hypochromic shifts in UV spectra .
- Hydrogen bonding : Free hydroxyl groups are critical for binding to enzymes like tyrosine kinases (Kd values < 10 µM) .
Experimental Design :
Prepare derivatives with varied substituents (e.g., methyl, halogen).
Measure binding affinity via fluorescence quenching or surface plasmon resonance (SPR).
Validate with computational models (DFT or MD simulations) .
Q. Q4. How can conflicting data on the environmental persistence of this compound derivatives be resolved?
Methodological Answer: Discrepancies in degradation rates (e.g., half-life ranging from 2–30 days in soil) arise from:
- Microbial diversity : Use metagenomics to identify degradative consortia in different ecosystems.
- pH/redox conditions : Conduct controlled microcosm experiments with standardized OECD 307 protocols .
Table 2 : Degradation parameters under varying conditions:
Condition | Half-life (days) | Major Degradation Product |
---|---|---|
Aerobic, pH 7 | 15 | Catechol |
Anaerobic, pH 5 | 35 | Resorcinol |
Q. Q5. What strategies mitigate toxicity risks of this compound derivatives in pharmacological applications?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Replace hydroxyl groups with methoxy to reduce reactive oxygen species (ROS) generation .
- In vitro assays : Measure cytotoxicity (IC₅₀) in HepG2 cells and compare with LD₅₀ data from rodent studies (e.g., intramuscular LD₅₀ = 263 mg/kg) .
- Chelation therapy : Co-administer antioxidants (e.g., NAC) to counteract oxidative stress in vivo .
Properties
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBEDFRJZDULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523212 | |
Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63192-57-4 | |
Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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